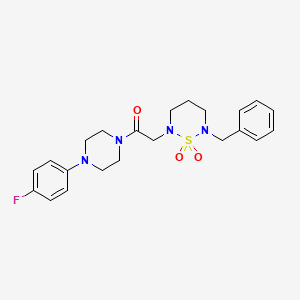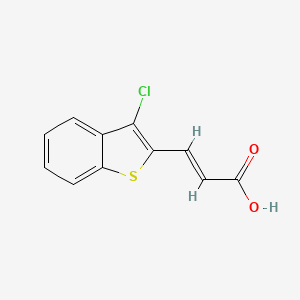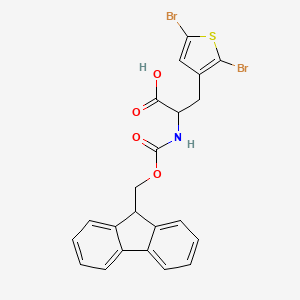
3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Rapid Polycondensation
This compound has been utilized in the development of novel polyureas through microwave-assisted rapid polycondensation reactions. The research demonstrated that polycondensation proceeded rapidly under microwave irradiation, significantly faster than conventional solution polycondensation, highlighting the efficiency of this method in polymer synthesis (Mallakpour & Rafiee, 2004).
Antimicrobial Activities
Another application is in the synthesis of compounds with significant antimicrobial activities. A series of compounds synthesized through Knoevenagel condensation demonstrated notable in vitro antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Prakash et al., 2010).
Anticancer Activity
Additionally, derivatives of this compound have been explored for their anticancer activities. Specifically, N-substituted indole derivatives have shown promising results against MCF-7 human breast cancer cell lines, suggesting a potential pathway for developing new anticancer drugs (Kumar & Sharma, 2022).
Synthesis of Oxazolidines and Thiazolidines
Research into the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters presents another application area. This synthesis process has been reported to yield various derivatives with potential for further biological and pharmaceutical applications (Badr et al., 1981).
Polymerization with Diisocyanates
The compound has also been involved in the polymerization process with diisocyanates to form novel aliphatic-aromatic polyureas. Such polymerization processes under microwave irradiation highlight its utility in creating materials with potential applications in various industrial sectors (Mallakpour & Rafiee, 2003).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination .
Biochemical Pathways
It’s known that piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile .
Result of Action
It’s known that this compound is a functionalized cereblon ligand for the development of thalidomide based protacs (proteolysis targeting chimeras), suggesting it may have a role in targeted protein degradation .
Action Environment
It’s known that the physicochemical properties of similar compounds can be modified to alter their action in different environments .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHSSHJWPVYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)
![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2523311.png)

![1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2523314.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)





![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)
